Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate
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Overview
Description
Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate can be synthesized through a multi-step process. One common method involves the bromination of pyridine derivatives followed by amination and esterification reactions. The general synthetic route includes:
Bromination: Pyridine is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Amination: The brominated pyridine is then reacted with an amine, such as ethylamine, under basic conditions to form the amino derivative.
Esterification: The amino derivative is esterified with ethyl chloroacetate in the presence of a base like sodium or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of 2-[(3-bromopyridin-2-yl)amino]acetic acid.
Scientific Research Applications
Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of agrochemicals and materials science for the synthesis of functionalized pyridine derivatives.
Comparison with Similar Compounds
Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate can be compared with other similar compounds such as:
Ethyl 2-(3-bromopyridin-4-yl)acetate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Ethyl 2-(5-bromopyridin-3-yl)acetate: Another positional isomer with distinct chemical properties.
N-(pyridin-2-yl)amides: Compounds with similar pyridine-based structures but different functional groups, used in various pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-[(3-bromopyridin-2-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-8(13)6-12-9-7(10)4-3-5-11-9/h3-5H,2,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSKQSRRNHZQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289041-10-6 |
Source
|
Record name | ethyl 2-[(3-bromopyridin-2-yl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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